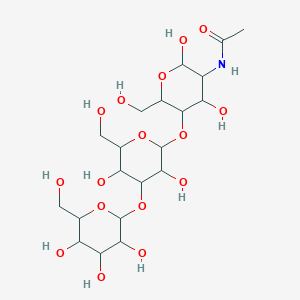
LinearBtrisaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisacárido lineal B es un carbohidrato complejo que consiste en tres unidades de monosacárido unidas entre sí de forma lineal. Es un trisacárido amino compuesto por dos residuos de D-galactosa unidos alfa(1->3) y un residuo de N-acetil-D-glucosamina unido beta(1->4) en el extremo reductor . Este compuesto es significativo en varios procesos biológicos y tiene aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Trisacárido lineal B implica varios pasos, comenzando con la preparación de donantes y aceptores de glicósidos. Un método común implica el uso de lactosa peracetilada, que se convierte en un donante de glicósido después de la transformación en su derivado de oxazolina. El trisacárido se sintetiza luego mediante glicosilación regioselectiva usando un compuesto monohidroxílico como aceptor .
Métodos de producción industrial
La producción industrial de Trisacárido lineal B normalmente implica la síntesis química debido a la dificultad de aislar cantidades suficientes de fuentes biológicas. El proceso incluye la preparación de unidades de azúcar regioselectivas activadas, que luego se utilizan en reacciones de glicosilación para formar el trisacárido deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
El Trisacárido lineal B se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente usando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de Trisacárido lineal B incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, pero a menudo implican temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar como resultado varios derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El Trisacárido lineal B tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de carbohidratos más complejos y glucoconjugados.
Biología: Juega un papel en el estudio de las interacciones célula-célula y las vías de señalización.
Medicina: Se está investigando su potencial en el desarrollo de fármacos, particularmente en el diseño de vacunas y terapéuticos basados en carbohidratos.
Industria: Se utiliza en la producción de compuestos bioactivos y como componente en varios ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción del Trisacárido lineal B implica su interacción con objetivos moleculares y vías específicas. Puede unirse a los receptores en la superficie de las células, desencadenando cascadas de señalización que conducen a varios efectos biológicos. Las vías y los objetivos exactos dependen del contexto específico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Alfa-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: Este compuesto es estructuralmente similar al Trisacárido lineal B y comparte algunas de sus funciones biológicas.
Otros trisacáridos: Se pueden comparar varios otros trisacáridos con diferentes composiciones de monosacáridos y enlaces con el Trisacárido lineal B.
Unicidad
El Trisacárido lineal B es único debido a su composición específica de monosacáridos y patrón de enlace, que confieren propiedades y aplicaciones biológicas distintas. Su capacidad de participar en vías e interacciones bioquímicas específicas lo hace valioso en la investigación y aplicaciones industriales .
Propiedades
Fórmula molecular |
C20H35NO16 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25) |
Clave InChI |
NNISLDGFPWIBDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















